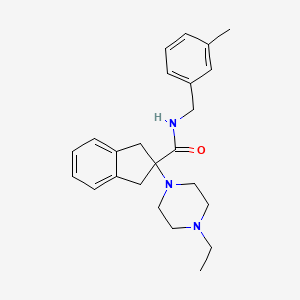![molecular formula C10H15N3OS B5106899 3-cyclopropyl-N-[2-(methylthio)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5106899.png)
3-cyclopropyl-N-[2-(methylthio)ethyl]-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopropyl-N-[2-(methylthio)ethyl]-1H-pyrazole-5-carboxamide, also known as CCT245737, is a small molecule inhibitor that has shown potential as a therapeutic agent in cancer treatment. This compound has been extensively studied for its mechanism of action and its potential applications in scientific research.
Mécanisme D'action
3-cyclopropyl-N-[2-(methylthio)ethyl]-1H-pyrazole-5-carboxamide inhibits CHK1 by binding to the ATP-binding site of the protein kinase. This prevents the phosphorylation of downstream targets in the DNA damage response pathway, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to sensitize cancer cells to DNA-damaging agents such as ionizing radiation and chemotherapy drugs. In addition, this compound has been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-cyclopropyl-N-[2-(methylthio)ethyl]-1H-pyrazole-5-carboxamide is its specificity for CHK1, which makes it a useful tool for studying the DNA damage response pathway. However, its potency and selectivity may vary depending on the cell type and experimental conditions. Additionally, the synthesis of this compound is complex and time-consuming, which may limit its availability for use in lab experiments.
Orientations Futures
Future research on 3-cyclopropyl-N-[2-(methylthio)ethyl]-1H-pyrazole-5-carboxamide could focus on its potential applications in combination therapy with other DNA-damaging agents. Additionally, further studies could investigate the efficacy of this compound in different cancer types and the potential for resistance to develop. Finally, the development of more efficient synthesis methods could increase the availability of this compound for use in scientific research.
Méthodes De Synthèse
The synthesis of 3-cyclopropyl-N-[2-(methylthio)ethyl]-1H-pyrazole-5-carboxamide involves the reaction of 3-cyclopropyl-1H-pyrazole-5-carboxylic acid with thionyl chloride, followed by the reaction with 2-(methylthio)ethylamine. The resulting compound is then treated with ethyl chloroformate to yield the final product.
Applications De Recherche Scientifique
3-cyclopropyl-N-[2-(methylthio)ethyl]-1H-pyrazole-5-carboxamide has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the activity of checkpoint kinase 1 (CHK1), a protein kinase that plays a crucial role in the DNA damage response pathway. By inhibiting CHK1, this compound can sensitize cancer cells to DNA damage and induce cell death.
Propriétés
IUPAC Name |
5-cyclopropyl-N-(2-methylsulfanylethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-15-5-4-11-10(14)9-6-8(12-13-9)7-2-3-7/h6-7H,2-5H2,1H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIWCFWGPPOGCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC(=O)C1=NNC(=C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B5106817.png)
![2-[({[5-(4-chlorophenyl)-2-furoyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5106830.png)
![ethyl (5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5106833.png)
![ethyl 5-methyl-7-(1-naphthyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5106840.png)
![4-(2-hydroxy-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5106845.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B5106857.png)
![10-benzoyl-3,3-dimethyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5106875.png)
![N-benzyl-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5106884.png)

![1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one](/img/structure/B5106893.png)
![1-benzyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106903.png)
![3-{[(1-phenylcyclopentyl)methyl]amino}propanenitrile hydrochloride](/img/structure/B5106909.png)


